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Compound of Interest

Compound Name: Amidodiphosphoric acid(9CI)

Cat. No.: B15476243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Amidodiphosphoric acid, a molecule containing a core P-N-P linkage, represents an intriguing

structure within the broader class of phosphoramidates. These compounds are of significant

interest in medicinal chemistry and drug development due to their potential as bioisosteres of

pyrophosphates, enzyme inhibitors, or as pro-drugs. Quantum chemical calculations offer a

powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of

such molecules, providing insights that can guide experimental studies.

This technical guide outlines a comprehensive approach to performing quantum chemical

calculations on amidodiphosphoric acid and related phosphoramidates. Due to the limited

availability of direct experimental and computational studies on amidodiphosphoric acid, this

guide presents a robust, generalized methodology based on established practices for

organophosphorus chemistry.

Computational Methodology: A Step-by-Step
Protocol
The following protocol details the recommended steps for performing quantum chemical

calculations on amidodiphosphoric acid.

1.1. Initial Structure Generation
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In the absence of an experimentally determined crystal structure, the initial 3D coordinates of

amidodiphosphoric acid must be constructed. This can be achieved using standard molecular

building software. It is recommended to start from a zwitterionic form, which is common for

related amino-phosphonic acids. Initial bond lengths and angles can be based on data from

similar structurally characterized compounds like diphosphoric acid and simple

phosphoramidates.

1.2. Geometry Optimization and Vibrational Frequency Analysis

The initial structure should be optimized to find the lowest energy conformation. Density

Functional Theory (DFT) is a widely used and effective method for this purpose.

Recommended Functionals: The B3LYP hybrid functional is a robust choice for a wide range

of organic and main-group compounds. For potentially improved accuracy, especially for

thermochemical properties, the PBE0 or the M06-2X functionals can also be employed.

Basis Sets: A Pople-style basis set such as 6-31+G(d,p) is a good starting point, providing a

balance between accuracy and computational cost. For higher accuracy, a larger basis set

like 6-311++G(2d,2p) is recommended. The inclusion of diffuse functions (+) is important for

accurately describing anionic species and hydrogen bonds, while polarization functions (d,p)

are crucial for phosphorus compounds.

Solvent Effects: To model the system in a biologically relevant aqueous environment, implicit

solvent models such as the Polarizable Continuum Model (PCM) or the SMD solvation

model should be used.

Frequency Calculations: Following a successful geometry optimization, a vibrational

frequency analysis must be performed at the same level of theory. The absence of imaginary

frequencies confirms that the optimized structure is a true minimum on the potential energy

surface. These calculations also provide thermodynamic data (zero-point vibrational energy,

enthalpy, and Gibbs free energy) and predicted infrared (IR) and Raman spectra.

1.3. Calculation of Molecular Properties

Once a validated optimized structure is obtained, various molecular properties can be

calculated.
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NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard

for calculating NMR chemical shifts. Calculations of ¹H, ¹³C, ¹⁵N, and ³¹P chemical shifts can

be compared with experimental data if available. The PBE0 functional with a basis set like 6-

311G(2d,2p) has been shown to provide good results for ³¹P NMR predictions.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest

unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The

HOMO-LUMO gap is an indicator of chemical stability.

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the nature

of the P-N and P-O bonds, including bond orders and atomic charges.

Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data that can be obtained from the

proposed quantum chemical calculations. Note: The values presented are illustrative and would

need to be generated from actual calculations.

Table 1: Calculated Geometric Parameters for Amidodiphosphoric Acid

Parameter Bond Length (Å) Parameter Bond Angle (°)

P-N 1.65 P-N-P 125.0

P=O 1.48 O=P-N 115.0

P-OH 1.55 HO-P-N 105.0

P-O(P) 1.60 O=P-OH 110.0

Table 2: Calculated Vibrational Frequencies for Amidodiphosphoric Acid
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Vibrational Mode Frequency (cm⁻¹) Description

ν(P=O) 1250 Symmetric P=O stretch

ν(P-N-P) 950 Asymmetric P-N-P stretch

ν(P-OH) 1050 P-OH stretch

δ(N-H) 1550 N-H bend

Table 3: Calculated NMR Chemical Shifts for Amidodiphosphoric Acid (in ppm, referenced to

TMS for ¹H, ¹³C and H₃PO₄ for ³¹P)

Nucleus Chemical Shift (ppm)

¹H (in OH) 8.5

¹H (in NH) 7.0

³¹P 5.0

Experimental Protocols: A Generalized Approach
While a specific protocol for amidodiphosphoric acid is not readily available, the synthesis of

phosphoramidates often follows general routes. The following is a generalized protocol based

on the Atherton-Todd reaction.

Generalized Synthesis of a Phosphoramidate

Reactants: A dialkyl phosphite, a primary or secondary amine, and a halogenating agent

(e.g., carbon tetrachloride) in the presence of a base (e.g., triethylamine).

Solvent: An aprotic solvent such as dichloromethane or acetonitrile.

Procedure:

1. The amine and triethylamine are dissolved in the solvent and cooled in an ice bath.

2. The dialkyl phosphite is added dropwise to the cooled solution.
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3. Carbon tetrachloride is then added slowly, and the reaction mixture is stirred at room

temperature until completion (monitored by TLC or ³¹P NMR).

4. The reaction is quenched, and the product is extracted using an appropriate organic

solvent.

5. The crude product is purified by column chromatography.

Characterization: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR

spectroscopy, as well as mass spectrometry.

Visualizations: Workflows and Pathways
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Computational workflow for amidodiphosphoric acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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